molecular formula C13H11IO2 B135325 2-Benzyloxy-4-iodophenol CAS No. 289471-92-7

2-Benzyloxy-4-iodophenol

Cat. No. B135325
CAS RN: 289471-92-7
M. Wt: 326.13 g/mol
InChI Key: SUUAJTJMEHPEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyloxy-4-iodophenol is an organic compound with the molecular formula C13H10IO. It is a phenolic compound that is used in a variety of scientific and medical research applications. It is a colorless, crystalline solid that is soluble in organic solvents, including methanol, ethanol, and acetone. It is a versatile reagent in organic synthesis, and has been used in the synthesis of numerous pharmaceuticals, hormones, and other biologically active compounds.

Scientific Research Applications

Green Chemistry and Pharmaceutical Intermediates

One significant application of related compounds involves the green synthesis of pharmaceutical intermediates. For instance, 4-Benzyloxy propiophenone, a related compound, has been synthesized through a less polluting route using liquid–liquid–liquid phase-transfer catalysis. This process is notable for its selectivity and waste minimization, aligning with the principles of green chemistry. Such methodologies could be applicable to 2-Benzyloxy-4-iodophenol for producing active pharmaceutical ingredients (APIs) more efficiently and sustainably (Yadav & Sowbna, 2012).

Organic Synthesis and Chemical Sensing

In organic synthesis, compounds like this compound are precursors in the creation of complex molecules. For example, a Cu2O-catalyzed process uses o-iodophenols with epoxides to prepare 2,3-dihydro-1,4-benzodioxins, demonstrating the utility of iodophenols in tandem one-pot procedures for synthesizing heterocyclic compounds (Bao et al., 2008).

Moreover, certain derivatives of this compound could serve as fluorescent probes for sensing applications. The study on benzoxazole and benzothiazole analogues illustrates the potential of phenolic compounds in detecting metal cations and changes in pH, suggesting that modifications of this compound could yield new materials for chemical sensing (Tanaka et al., 2001).

Chemiluminescence and Biochemical Analysis

The related research also highlights the application of iodophenols in enhancing chemiluminescence reactions. For example, derivatives of iodophenol have enhanced the luminol-hydrogen peroxide-horseradish peroxidase chemiluminescence system, which could be relevant for developing more sensitive biochemical assays or enhancing the detection of specific enzymes (Kuroda et al., 2000).

Catalysis and Material Science

In the field of catalysis, research on the application of iodophenols in the synthesis of benzofurans or benzoxepines points to the potential use of this compound in catalytic processes. These studies show how iodophenols can be involved in palladium-catalyzed reactions, leading to the efficient synthesis of heterocyclic compounds, which are valuable in pharmaceuticals and materials science (Pal et al., 2003).

Safety and Hazards

While specific safety and hazard data for 2-Benzyloxy-4-iodophenol is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds .

Future Directions

2-Benzyloxy-4-iodophenol is a versatile compound used in scientific research. Its stereochemistry and regiochemistry are areas of potential future study . It is also used in the synthesis of other compounds, indicating its importance in the field of organic synthesis .

Mechanism of Action

properties

IUPAC Name

4-iodo-2-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUAJTJMEHPEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573002
Record name 2-(Benzyloxy)-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

289471-92-7
Record name 2-(Benzyloxy)-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(benzyloxy)phenol (63.7 ml, 364 mmol) in MeOH (1050 ml) was cooled to −10° C. and sodium iodide (54.5 g, 364 mmol) and sodium hydroxide (382 ml, 764 mmol) were added (NaOH over 5 min, temp to 10° C. and dark solution with NaOH addition). Cooled back to <5° C. and added sodium hypochlorite (247 ml, 400 mmol) dropwise, keeping the temperature at <5° C. After 10 min, removed 500 mL MeOH by rotary evaporation, then added MTBE (730 mL) and 2 N HCl (909 ml, 1818 mmol), washed with 1 N Na2S2O3 (130 mL×3; lighter each time) and brine (64 mL), dried (Na2SO4), conc, and flushed with cyclohexane (100 mL) to a crude yellow solid. Added cyclohexane (130 mL), heated to 55° C. (yellow solution), then cooled slowly, seeding at 45° C. (˜50 mg-solution) and 40° C. (˜50 mg, slurry developed). Continued cooling to room temperature (˜20-25° C.) and stirred vigorously overnight. Filtered, washing with cyclohexane (64 mL), giving crop 1 material (69.93 g, 59%, very pure by 1H NMR, slightly off-white solid). Concentrated the mother liquors to ˜70 mL, seeded, aged 1 h, and sticky dark material was precipitating with product. Added MTBE (7 mL), sonicated (good for color dissolution), stirred 20 min, and filtered. Washed with 10% MTBE/cyclohexane (32 mL), giving crop 2 material (4.65 g, some small impurities by 1H NMR). Overall, isolated 2-(benzyloxy)-4-iodophenol (74.6 g, 229 mmol, 62.9% yield). 1H NMR (501 MHz, DMSO-d6) δ 9.33 (s, 1H), 7.49-7.42 (m, 2H), 7.42-7.35 (m, 2H), 7.35-7.29 (m, 1H), 7.24 (d, J=2.0 Hz, 1H), 7.09 (dd, J=8.3, 2.1 Hz, 1H), 6.64 (d, J=8.3 Hz, 1H), 5.09 (s, 2H).
Name
Quantity
909 mL
Type
reactant
Reaction Step One
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
730 mL
Type
solvent
Reaction Step One
Quantity
63.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
1050 mL
Type
solvent
Reaction Step Two
Quantity
54.5 g
Type
reactant
Reaction Step Three
Quantity
382 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
247 mL
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.